molecular formula C9H16ClNO B1285578 1-(Chloroacetyl)azocane CAS No. 14368-26-4

1-(Chloroacetyl)azocane

Cat. No.: B1285578
CAS No.: 14368-26-4
M. Wt: 189.68 g/mol
InChI Key: UGZHOJOCNQDXKG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(Chloroacetyl)azocane typically involves the reaction of azocane with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

Azocane+Chloroacetyl chlorideThis compound+HCl\text{Azocane} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} Azocane+Chloroacetyl chloride→this compound+HCl

Chemical Reactions Analysis

1-(Chloroacetyl)azocane undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The chloroacetyl group can be hydrolyzed to form carboxylic acids.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like lithium aluminum hydride for reduction .

Scientific Research Applications

1-(Chloroacetyl)azocane is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)azocane involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modification of their activity . This interaction is crucial in proteomics research, where the compound is used to study protein functions and interactions.

Comparison with Similar Compounds

1-(Chloroacetyl)azocane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its eight-membered ring structure, which provides different steric and electronic properties compared to its five- and six-membered counterparts.

Conclusion

This compound is a versatile compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure and reactivity make it a valuable tool for studying protein interactions and developing new bioactive compounds.

Properties

IUPAC Name

1-(azocan-1-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c10-8-9(12)11-6-4-2-1-3-5-7-11/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZHOJOCNQDXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585352
Record name 1-(Azocan-1-yl)-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14368-26-4
Record name 1-(Azocan-1-yl)-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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